molecular formula C17H25NO4S B5809486 N-cyclohexyl-N-(mesitylsulfonyl)glycine

N-cyclohexyl-N-(mesitylsulfonyl)glycine

Cat. No.: B5809486
M. Wt: 339.5 g/mol
InChI Key: YQJJKMKPGFAHIR-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-(mesitylsulfonyl)glycine is a glycine derivative characterized by a cyclohexyl group attached to the amino nitrogen and a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) moiety at the sulfonamide position. This compound’s structure combines lipophilicity from the cyclohexyl group with steric bulk from the mesitylsulfonyl substituent, which may influence its physicochemical properties and biological interactions. The mesitylsulfonyl group is notable for its electron-withdrawing and steric effects, which can modulate reactivity and stability compared to simpler sulfonyl derivatives.

Properties

IUPAC Name

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-12-9-13(2)17(14(3)10-12)23(21,22)18(11-16(19)20)15-7-5-4-6-8-15/h9-10,15H,4-8,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJJKMKPGFAHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Sulfonyl Group Modifications

The mesitylsulfonyl group distinguishes N-cyclohexyl-N-(mesitylsulfonyl)glycine from analogs with smaller or less substituted sulfonyl groups:

  • Methylsulfonyl derivatives: Compounds like Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate (CAS 333451-86-8) and N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine (CAS 362715-18-2) feature methylsulfonyl groups.
  • Aryl-sulfonyl derivatives : N-(4-Chlorophenyl)-N-((4-methoxyphenyl)sulfonyl)glycine (CAS 432021-71-1) incorporates a methoxy-substituted aryl sulfonyl group, introducing both electronic and steric variations.

Amino Acid Backbone Modifications

  • Ester vs. Free Acid : The tert-butyl ester of mesitylsulfonyl glycine offers improved solubility in organic solvents compared to the free acid form, which may influence pharmacokinetic properties.
  • Phosphonomethyl substitution: N-Cyclohexyl-N-(phosphonomethyl)glycine (CAS 104766-31-6) replaces the sulfonyl group with a phosphonomethyl moiety, altering charge distribution and metal-binding capacity.

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted LogP* Key Functional Groups
This compound ~355.4 3.2 Mesitylsulfonyl, cyclohexyl
N-(4-Chlorophenyl)-N-((4-methoxyphenyl)sulfonyl)glycine 369.8 2.8 Chlorophenyl, methoxy
N-Cyclohexyl-N-(phosphonomethyl)glycine 265.2 -0.5 Phosphonomethyl

*LogP estimated using substituent contributions. The mesitylsulfonyl group increases lipophilicity, favoring membrane permeability, while phosphonomethyl derivatives are more polar .

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